(2-Amino-[1,1'-biphenyl]-3-yl)methanol
Description
(2-Amino-[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative featuring an amino (-NH₂) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position of one phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-donating amino group, which enhances solubility in polar solvents and facilitates participation in hydrogen bonding and nucleophilic reactions.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-amino-3-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
InChI Key |
APHCGBMHSSLEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for (2-Amino-[1,1’-biphenyl]-3-yl)methanol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: (2-Carboxy-[1,1’-biphenyl]-3-yl)methanol.
Reduction: (2-Amino-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its functional groups.
Mechanism of Action
The mechanism of action of (2-Amino-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Substituent Effects
The physicochemical properties of biphenyl methanol derivatives are heavily influenced by substituent type, position, and electronic nature. Key analogs include:
Table 1: Structural Analogs of (2-Amino-[1,1'-biphenyl]-3-yl)methanol
Physical Properties
- Melting Points: The amino group in the target compound likely increases melting points compared to non-polar substituents.
- Solubility: The -NH₂ and -CH₂OH groups in the target compound suggest higher solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro- or methyl-substituted analogs .
Electronic Effects
- Electron-Donating vs. Withdrawing Groups: Amino groups increase electron density on the biphenyl ring, enhancing nucleophilic aromatic substitution reactivity. In contrast, chloro substituents (e.g., 4′-Chlorobiphenyl-3-yl)methanol) deactivate the ring toward electrophilic attacks .
- Steric Effects : Bulky substituents (e.g., isopropoxy in ) reduce reaction rates at the hydroxymethyl group compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
